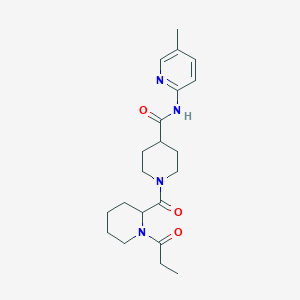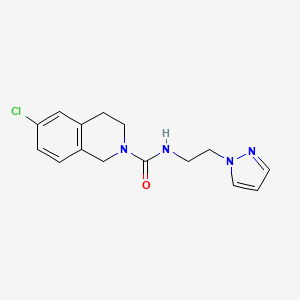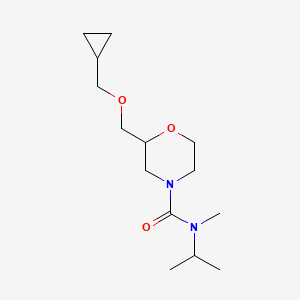![molecular formula C12H15F2NO3S B7634381 N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide, commonly known as DFE-17, is a chemical compound that has been of significant interest in the scientific research community. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
DFE-17 selectively inhibits the activity of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms α, β, and γ by binding to their regulatory domain. This binding prevents the activation of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide by diacylglycerol and other activators, leading to the inhibition of downstream signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
DFE-17 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In diabetic mice, DFE-17 has been found to increase glucose uptake in skeletal muscle and adipose tissue by activating the AMPK pathway. DFE-17 has also been shown to reduce oxidative stress and inflammation in animal models of Parkinson's and Alzheimer's diseases.
实验室实验的优点和局限性
DFE-17 is a potent and selective inhibitor of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms α, β, and γ, making it a valuable tool for studying the role of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide in various cellular processes. However, its high potency can also be a limitation as it may lead to off-target effects. DFE-17 is also a challenging compound to synthesize, which may limit its availability for research purposes.
未来方向
DFE-17 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Future studies could focus on optimizing the synthesis of DFE-17 to improve its yield and purity. In addition, the development of DFE-17 analogs with improved pharmacokinetic properties and selectivity for specific N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms could lead to the discovery of novel therapeutic agents for various diseases. Finally, the combination of DFE-17 with other drugs or therapies could enhance its efficacy and reduce potential side effects.
In conclusion, DFE-17 is a potent and selective inhibitor of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms α, β, and γ, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its potential as a therapeutic agent in humans and to explore its future directions.
合成方法
DFE-17 can be synthesized using a multi-step process that involves the reaction of difluoromethoxybenzene with ethyl bromide to form 2-(difluoromethoxy)ethylbenzene. This compound is then reacted with cyclopropanesulfonyl chloride in the presence of a base to form DFE-17. The synthesis of DFE-17 is a challenging process that requires expertise in organic chemistry.
科学研究应用
DFE-17 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide is overexpressed in many cancers, and its inhibition by DFE-17 has been shown to induce apoptosis and inhibit tumor growth. DFE-17 has also been shown to improve glucose uptake in diabetic mice by activating the AMPK pathway. In addition, DFE-17 has been found to have neuroprotective effects in animal models of Parkinson's and Alzheimer's diseases.
属性
IUPAC Name |
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-12(14)18-11-4-2-1-3-9(11)7-8-15-19(16,17)10-5-6-10/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGIXOOCYOPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)

![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)
![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)

![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)
